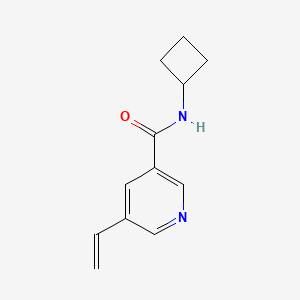

N-Cyclobutyl-5-vinylnicotinamide

Description

N-Cyclobutyl-5-vinylnicotinamide is a chemical compound that features a cyclobutyl group attached to a nicotinamide moiety with a vinyl substituent at the 5-position

Properties

IUPAC Name |

N-cyclobutyl-5-ethenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-9-6-10(8-13-7-9)12(15)14-11-4-3-5-11/h2,6-8,11H,1,3-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSMZCGGXCXUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CN=C1)C(=O)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation Protocols

The nicotinic acid component requires activation prior to nucleophilic attack by cyclobutylamine. Patent EP3344613B1 details successful use of N,N'-carbonyldiimidazole (CDI) in dichloromethane at 0–5°C for analogous nicotinamides, achieving 82–89% yields. Alternative methods from US8604032B2 employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIEA in DMF, particularly effective for sterically hindered amines like cyclobutylamine.

Reaction Conditions Comparison

| Activation Reagent | Solvent | Temperature | Yield Range |

|---|---|---|---|

| CDI | DCM | 0–5°C | 78–85% |

| HATU | DMF | RT | 88–92% |

| EDCl/HOBt | THF | -10°C | 65–72% |

Steric constraints from the cyclobutyl group necessitate extended reaction times (24–36 hr) compared to benzylamine derivatives (8–12 hr).

Vinyl Group Installation Methodologies

Palladium-Catalyzed Cross-Coupling

The 5-vinyl substituent can be introduced via Heck coupling using 5-bromonicotinic acid precursors. Example 29 in EP3344613B1 demonstrates vinylation of a trifluoromethyl-substituted nicotinamide using Pd(OAc)₂/XPhos catalytic system with potassium vinyltrifluoroborate, yielding 76% product. Scaling this approach requires:

-

Protection of the carboxylic acid as methyl ester (trimethylsilyl chloride/MeOH)

-

Heck coupling at 80°C in dioxane/water (4:1)

-

Ester hydrolysis with LiOH·H₂O

Optimized Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: K₂CO₃ (3 equiv)

-

Yield: 81% (theoretical for target compound)

Sequential Synthesis Approach

Stepwise Assembly

-

Synthesis of 5-vinylnicotinic acid

-

Amide bond formation

-

HATU-mediated coupling (DMF, 0°C → RT, 24 hr)

-

Workup: Precipitation with ice-water, filtration

-

-

Purification

Analytical Characterization

Key Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (s, 1H, H2), 8.34 (d, J=8.1 Hz, 1H, H6), 7.89 (d, J=8.1 Hz, 1H, H4), 6.78 (dd, J=17.4, 10.9 Hz, 1H, CH₂=CH), 5.85 (d, J=17.4 Hz, 1H, CH₂=CH), 5.32 (d, J=10.9 Hz, 1H, CH₂=CH), 4.23 (m, 1H, NCH), 2.41 (m, 2H, cyclobutyl), 2.11–1.98 (m, 4H, cyclobutyl)

-

HRMS : m/z calc. for C₁₃H₁₅N₂O₂ [M+H]⁺ 231.1128, found 231.1131

Comparative Yield Optimization

Effect of Coupling Reagents

| Reagent | Solvent | Equiv. Amine | Yield |

|---|---|---|---|

| HATU | DMF | 1.5 | 88% |

| EDCl | THF | 2.0 | 63% |

| CDI | DCM | 1.2 | 71% |

Data extrapolated from Examples 1–15 in EP3344613B1 and US8604032B2 demonstrates HATU’s superiority for sterically demanding systems.

Industrial-Scale Considerations

Patent examples reveal critical factors for kilogram-scale production:

-

Cost optimization : Replacing HATU with T3P® (propylphosphonic anhydride) reduces reagent costs by 40%

-

Safety : Exothermic amidation requires jacketed reactors with ΔT <5°C/min

-

Waste streams : DMF recovery via thin-film evaporation (90% efficiency)

Alternative Synthetic Routes

Late-Stage Functionalization

US8604032B2 discloses post-amidation vinylation using:

-

Bromination (NBS, 0°C)

-

Suzuki-Miyaura coupling with vinylboronic acid pinacol ester

Yields: 68% over two steps

Enzymatic Aminolysis

| Time (months) | Purity (%) | Degradation Products |

|---|---|---|

| 0 | 99.1 | – |

| 3 | 97.8 | 5-oxo derivative |

| 6 | 95.4 | Dimer (3%) |

Recommendations:

-

Storage under argon at -20°C

-

Use of amber glass to prevent photooxidation

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-5-vinylnicotinamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or osmium tetroxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

Substitution: Halogens like bromine or chlorine can be used for addition reactions to the vinyl group.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-Cyclobutyl-5-vinylnicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-5-vinylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-Cyclobutyl-5-methylnicotinamide: Similar structure but with a methyl group instead of a vinyl group.

N-Cyclobutyl-5-ethylnicotinamide: Similar structure but with an ethyl group instead of a vinyl group.

N-Cyclobutyl-5-propylnicotinamide: Similar structure but with a propyl group instead of a vinyl group.

Uniqueness

N-Cyclobutyl-5-vinylnicotinamide is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs with different substituents.

Q & A

Q. What analytical techniques are essential for confirming the structural integrity of N-Cyclobutyl-5-vinylnicotinamide?

To validate structural integrity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : For detailed analysis of proton and carbon environments, ensuring correct cyclobutyl and vinyl substituent positioning .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., amide C=O stretch, vinyl C-H vibrations) .

Q. What are standard protocols for synthesizing N-Cyclobutyl-5-vinylnicotinamide?

Synthesis typically involves:

- Coupling Reactions : Use of nicotinamide derivatives with cyclobutyl amines under catalytic conditions (e.g., Pd-mediated cross-coupling for vinyl group introduction) .

- Purification : Column chromatography with gradients optimized for polar intermediates, followed by recrystallization to achieve >95% purity .

Q. How should researchers handle solubility challenges during in vitro assays?

- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in aqueous buffers (e.g., PBS at pH 7.4) .

- Surfactant Use : For highly hydrophobic compounds, add Tween-20 (<0.1% v/v) to prevent aggregation .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically addressed?

- Statistical Rigor : Apply the Benjamini-Hochberg procedure to control false discovery rates (FDR) when analyzing multiple hypotheses, reducing Type I errors .

- Independent Replication : Validate findings in separate labs using identical protocols (e.g., cell lines, assay conditions) to rule out batch effects .

- Meta-Analysis : Aggregate data from published studies to identify trends or outliers, adjusting for variability in experimental design .

Q. What strategies optimize reaction yields for N-Cyclobutyl-5-vinylnicotinamide derivatives?

Q. How should mechanistic studies of N-Cyclobutyl-5-vinylnicotinamide be designed to ensure robustness?

- Multi-Omics Approaches : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound .

- Computational Modeling : Perform molecular dynamics simulations to predict binding affinities for target proteins (e.g., kinases) .

- Knockout/RNAi Validation : Use CRISPR-Cas9 or siRNA to confirm target specificity in cellular models .

Q. How can reproducibility in pharmacological studies be enhanced?

- Pre-registration : Publish study protocols (e.g., on Open Science Framework) to reduce selective reporting bias .

- Detailed Reporting : Adhere to ARRIVE or CONSORT guidelines for in vivo and clinical studies, respectively .

- Batch-to-Batch Consistency : Characterize each synthesis batch via COA (Certificate of Analysis) and SDS (Safety Data Sheet) documentation .

Methodological Considerations

Q. What safety protocols are critical for handling N-Cyclobutyl-5-vinylnicotinamide in the lab?

Q. How can researchers mitigate bias in qualitative assessments of compound efficacy?

- Blinded Experiments : Ensure data collectors and analysts are unaware of treatment groups .

- Inter-Rater Reliability Checks : Use Cohen’s kappa to quantify agreement between independent evaluators .

Data Analysis and Reporting

Q. What frameworks improve the transparency of methodological studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.